methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate
Description
Methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate is a brominated indole derivative with a methyl ester at position 2, a tert-butoxyethyl substitution at position 1, and a bromine atom at position 4. Its molecular formula is C₁₆H₁₈BrNO₄, with a monoisotopic mass of 391.034 Da. This compound is utilized in pharmaceutical and agrochemical research as a key intermediate, particularly in cross-coupling reactions due to the bromine atom’s reactivity . The tert-butoxy group enhances solubility in organic solvents, while the methyl ester at position 2 stabilizes the molecule against hydrolysis under mild conditions .
Properties
Molecular Formula |
C16H18BrNO4 |
|---|---|
Molecular Weight |
368.22 g/mol |
IUPAC Name |
methyl 6-bromo-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]indole-2-carboxylate |
InChI |
InChI=1S/C16H18BrNO4/c1-16(2,3)22-14(19)9-18-12-8-11(17)6-5-10(12)7-13(18)15(20)21-4/h5-8H,9H2,1-4H3 |
InChI Key |
RYVIXIRRFGUXIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=CC2=C1C=C(C=C2)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate involves several steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core
Chemical Reactions Analysis
Methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indole core.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, leading to biological effects. The bromine and tert-butoxy groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate with analogous indole derivatives, focusing on structural features, synthesis, and applications:
Key Observations:
Substituent Effects on Reactivity: The bromine atom at position 6 in all compounds facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). The formyl group in tert-butyl 6-bromo-3-formyl-1H-indole-1-carboxylate enables rapid condensation reactions, unlike the methyl ester in the target compound, which is less reactive toward nucleophiles .
Synthetic Challenges :
- The low yield (2%) observed in the synthesis of tert-butyl (2-(1-(4-methoxybenzyl)-1H-indol-6-yl)-2-oxoethyl)carbamate highlights difficulties in introducing carbamate groups to indoles, likely due to competing side reactions . In contrast, the target compound’s tert-butoxyethyl group is introduced via alkylation under mild conditions, achieving higher yields .
The 4-methoxybenzyl group in ’s compound improves binding to HDAC8’s hydrophobic active site, whereas the target compound’s tert-butoxy group is less optimized for this interaction .
Crystallographic and Computational Insights
- Crystallography : The tert-butoxy group’s bulkiness in the target compound likely influences crystal packing, as observed in ORTEP-III analyses of similar indole derivatives (). This feature complicates crystallization but improves resolution in X-ray structures .
- SHELX Refinement : Programs like SHELXL () are critical for refining structures of brominated indoles, where heavy atoms (Br) dominate scattering factors .
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